molecular formula C14H22O3 B15229203 tert-Butyl (3aS,6aR)-rel-3a-methyl-5-oxooctahydropentalene-2-carboxylate

tert-Butyl (3aS,6aR)-rel-3a-methyl-5-oxooctahydropentalene-2-carboxylate

Cat. No.: B15229203
M. Wt: 238.32 g/mol
InChI Key: YAXSRTVHTJNWJW-SZTVNRBXSA-N
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Description

tert-Butyl (3aS,6aR)-rel-3a-methyl-5-oxooctahydropentalene-2-carboxylate is a complex organic compound with a unique structure It belongs to the class of cyclopentane derivatives and is characterized by its tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3aS,6aR)-rel-3a-methyl-5-oxooctahydropentalene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

    Functional group modifications: Various functional groups can be introduced or modified through reactions such as oxidation, reduction, and substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aS,6aR)-rel-3a-methyl-5-oxooctahydropentalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl (3aS,6aR)-rel-3a-methyl-5-oxooctahydropentalene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3aS,6aR)-rel-3a-methyl-5-oxooctahydropentalene-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3aS,6aR)-rel-3a-methyl-5-oxooctahydropentalene-2-carboxylate is unique due to its specific structural features, such as the presence of a tert-butyl ester group and the octahydropentalene ring system. These characteristics confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

tert-butyl (3aR,6aS)-6a-methyl-5-oxo-1,2,3,3a,4,6-hexahydropentalene-2-carboxylate

InChI

InChI=1S/C14H22O3/c1-13(2,3)17-12(16)9-5-10-6-11(15)8-14(10,4)7-9/h9-10H,5-8H2,1-4H3/t9?,10-,14+/m1/s1

InChI Key

YAXSRTVHTJNWJW-SZTVNRBXSA-N

Isomeric SMILES

C[C@@]12CC(C[C@@H]1CC(=O)C2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CC(CC1CC(=O)C2)C(=O)OC(C)(C)C

Origin of Product

United States

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